N-methyl-1-pyridin-2-ylethanamine
Overview
Description
N-methyl-1-pyridin-2-ylethanamine is a chemical compound with the molecular formula C8H12N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-pyridin-2-ylethanamine typically involves the reaction of pyridine derivatives with methylating agents. One common method is the reaction of 2-pyridinemethanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-pyridin-2-ylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyridine-2-carboxylic acid.
Reduction: N-methyl-1-pyridin-2-ylethanol.
Substitution: Various substituted pyridine derivatives depending on the substituent used.
Scientific Research Applications
N-methyl-1-pyridin-2-ylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-methyl-1-pyridin-2-ylethanamine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine
- N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine
- N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
Uniqueness
N-methyl-1-pyridin-2-ylethanamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple fields, from synthetic chemistry to pharmaceutical research .
Biological Activity
N-methyl-1-pyridin-2-ylethanamine, also known as EVT-354856, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is classified as a tertiary amine and a heterocyclic compound due to the presence of a pyridine ring. Its structure allows for various chemical interactions, particularly through the nitrogen atom, which can act as a donor in coordination complexes. The compound's molecular formula is C₉H₁₂N₂, and it has a molecular weight of 150.20 g/mol.
Key Structural Features:
- Pyridine ring (six-membered aromatic ring with one nitrogen atom)
- Ethylamine chain
- Tertiary amine functionality
The biological activity of this compound is often attributed to its ability to form metal complexes, which may enhance its pharmacological effects. For instance, copper(II) complexes derived from this compound have demonstrated inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), indicating potential applications in cancer therapy. The interaction with PTP1B suggests that this compound may play a role in regulating insulin signaling pathways, making it relevant for diabetes treatment as well.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Anticancer Activity: Studies have shown that this compound may inhibit the growth of certain cancer cell lines. For example, its copper complexes have been evaluated for their potential in targeting cancer cells by disrupting key signaling pathways.
- Neuroprotective Effects: Similar compounds have been investigated for their neuroprotective properties against neurodegenerative diseases. The structural similarities suggest that this compound may also exhibit such effects, potentially influencing neurotransmitter systems like serotonin and dopamine.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
-
Inhibition of PTP1B:
- A study demonstrated that copper(II) complexes formed with this compound showed significant inhibition of PTP1B activity. This inhibition is crucial for enhancing insulin sensitivity and could be beneficial in diabetes management.
-
Anticancer Properties:
- Research indicates that the compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it has shown promising results in inhibiting proliferation in breast cancer cells through apoptosis induction.
- Neuroprotective Mechanisms:
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:
Properties
IUPAC Name |
N-methyl-1-pyridin-2-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(9-2)8-5-3-4-6-10-8/h3-7,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXPDBFDHSMVNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588235 | |
Record name | N-Methyl-1-(pyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114366-07-3 | |
Record name | N,α-Dimethyl-2-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114366-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-(pyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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